molecular formula C9H9F2NO3 B3087919 3-Amino-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1178372-80-9

3-Amino-4-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B3087919
CAS No.: 1178372-80-9
M. Wt: 217.17
InChI Key: OUZDZKUMDKRODS-UHFFFAOYSA-N
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Description

Significance of Aromatic Carboxylic Acid Scaffolds in Chemical Sciences

Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as fundamental building blocks in a vast array of synthetic applications. Their structural motif, which features a carboxyl group (-COOH) attached to an aromatic ring, is prevalent in numerous natural products and serves as a critical synthon in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials.

The utility of these scaffolds lies in their dual reactivity. The carboxylic acid group can readily undergo a variety of transformations, such as esterification, amidation, and reduction, allowing for the construction of more complex molecular architectures. Simultaneously, the aromatic ring provides a stable core that can be functionalized to fine-tune the electronic and steric properties of the molecule. This versatility makes aromatic carboxylic acids indispensable intermediates in both academic research and industrial manufacturing.

Role of Fluorine Incorporation in Molecular Design and Property Modulation

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's physicochemical and biological profile.

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent metabolic oxidation at the site of fluorination, thereby increasing the half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate cellular membranes by increasing its lipophilicity, a critical factor for bioavailability.

Modulation of Acidity/Basicity: Due to its strong electron-withdrawing nature, fluorine can significantly alter the pKa of nearby functional groups, which can affect a molecule's solubility and its interaction with biological targets.

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein receptors, potentially leading to enhanced binding affinity and potency.

Interactive Table: Comparison of Key Atomic and Group Properties
PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å)1.201.47
Electronegativity (Pauling)2.203.98
Bond Strength with Carbon (C-X, kJ/mol)~413~485

Exploration of Difluoroethoxy Moieties in Organic Molecules

While the effects of single fluorine atoms and trifluoromethyl (-CF3) groups are well-documented, the difluoroethoxy group (-OCHF2) represents a more nuanced approach to fluorine chemistry. This moiety imparts a unique combination of properties derived from the ether linkage and the geminal fluorine atoms.

The difluoroethoxy group can act as a lipophilic hydrogen bond donor, offering an alternative to traditional groups like hydroxyl (-OH) or amino (-NH2). This substitution can improve metabolic stability and cell membrane permeability. The synthesis and incorporation of molecules containing difluoroalkyl groups is a significant and active area of research, aimed at creating novel compounds with tailored properties for applications in life sciences and materials development. The presence of this group in a benzoic acid structure suggests its potential as a building block for creating advanced organic molecules.

Research Gaps and Potential Academic Utility of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid

Despite the established importance of its constituent parts—the aromatic carboxylic acid scaffold, the amino group, and the fluorinated ether—the specific compound this compound remains largely unexplored in dedicated academic literature. It is commercially available and categorized as a fluorinated organic building block, indicating its primary current role is as a starting material for more complex syntheses bldpharm.com.

This lack of extensive published research on its specific applications or biological activities represents a clear research gap. The academic utility of this compound lies in its potential as a versatile intermediate for creating novel chemical entities. Its trifunctional nature (amine, carboxylic acid, and difluoroether) allows for a wide range of synthetic transformations.

Potential areas of academic exploration include:

Medicinal Chemistry: Its use as a scaffold for the synthesis of new pharmaceutical candidates, where the difluoroethoxy group could be leveraged to optimize drug-like properties. Analogs such as 3-amino-4-fluorobenzoic acid and 2-amino-3-fluorobenzoic acid are recognized as important intermediates in the synthesis of therapeutic agents innospk.comorgsyn.org.

Materials Science: Incorporation into novel polymers or functional materials where the fluorinated moiety could confer desirable properties such as thermal stability or specific surface characteristics. For instance, the related compound 3-amino-4-hydroxybenzoic acid is a key intermediate for producing polybenzoxazoles, a class of high-temperature polymers researchgate.net.

Agrochemicals: Development of new pesticides or herbicides, an industry where fluorinated compounds have found significant success.

The systematic investigation of the synthesis, reactivity, and application of this compound could yield valuable insights and lead to the development of novel molecules with significant practical utility.

Compound Data

Interactive Table: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS Number 1178372-80-9 bldpharm.comchemicalbook.com
Canonical SMILES C1=C(C(=C(C=C1N)OC(F)F)C(=O)O)
InChI Key UWHASNSKKSFCSB-UHFFFAOYSA-N
Appearance Data not widely available
Classification Organic Building Block, Fluorinated Compound, Carboxylic Acid, Benzene (B151609) Compound, Ether bldpharm.com

Data sourced from PubChem and commercial supplier information. nih.gov

Properties

IUPAC Name

3-amino-4-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZDZKUMDKRODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 2,2 Difluoroethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid identifies two primary strategic disconnections. The first is the disconnection of the C-N bond of the amino group, which points to a nitro group as a reliable precursor. This is a common and well-established transformation in aromatic chemistry, typically achieved through reduction. The second key disconnection is the C-O bond of the ether linkage. This suggests two main synthetic approaches: a Williamson ether synthesis or a nucleophilic aromatic substitution (S-N-Ar) reaction.

The choice of the starting material is crucial. A plausible and commercially available starting material for this synthesis is 4-fluoro-3-nitrobenzoic acid. This precursor already contains the carboxylic acid and a nitro group in the desired positions, with a fluorine atom at the 4-position that can act as a leaving group for the introduction of the 2,2-difluoroethoxy moiety.

An alternative retrosynthetic approach would involve starting with a phenol (B47542), such as 4-hydroxy-3-nitrobenzoic acid, and introducing the 2,2-difluoroethyl group via a Williamson ether synthesis. However, the S-N-Ar approach on a fluorinated precursor is often preferred for its efficiency in this type of substituted aromatic system.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, a multi-step synthetic route has been developed for this compound. This route prioritizes strategic functional group interconversions to achieve the target molecule with high purity and yield.

Multi-Step Synthesis Approaches

A robust multi-step synthesis begins with 4-fluoro-3-nitrobenzoic acid. The initial step involves the introduction of the 2,2-difluoroethoxy group. This is achieved through a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by the sodium salt of 2,2-difluoroethanol.

The subsequent and final step is the reduction of the nitro group at the 3-position to the corresponding amino group. This transformation is a critical functional group interconversion that completes the synthesis of the target molecule.

Strategic Functional Group Interconversions

The key functional group interconversions in this synthesis are:

Etherification: The conversion of the C-F bond to a C-O-R bond via nucleophilic aromatic substitution. This step is crucial for incorporating the desired difluoroethoxy side chain. The reaction is typically carried out in a polar aprotic solvent to facilitate the S-N-Ar mechanism.

Reduction of Nitro Group: The transformation of the nitro group (-NO2) into an amino group (-NH2). This is a standard reduction reaction in organic synthesis, and various methods can be employed to achieve this selectively without affecting the other functional groups in the molecule.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the etherification and the reduction steps.

Exploration of Catalytic Methodologies

For the reduction of the nitro group, catalytic hydrogenation is a widely used and effective method. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst loading and hydrogen pressure can significantly impact the reaction rate and selectivity.

CatalystHydrogen Pressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)
5% Pd/C2-460-701>96
10% Pd/C125295
Raney Nickel3-580-100490

This table presents typical data for the reduction of a nitrobenzoic acid derivative and is for illustrative purposes.

The use of noble metal catalysts like Pd/C allows for high selectivity, with yields often exceeding 96%. patsnap.com The catalyst can also be recovered and reused, adding to the economic viability of the process. patsnap.com

Solvent Effects and Kinetic Studies

The choice of solvent is critical in both steps of the synthesis. For the nucleophilic aromatic substitution to form the ether, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred. wikipedia.orgscienceinfo.com These solvents effectively solvate the cation of the alkoxide salt while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate. scienceinfo.com Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. wikipedia.org

Kinetic studies of S-N-Ar reactions have shown that the rate is dependent on the nature of the leaving group, the nucleophile, and the solvent. rsc.org For the reduction step, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used as they are suitable for catalytic hydrogenation and can dissolve the starting material. google.com

SolventDielectric ConstantReaction Rate (Relative)
N,N-Dimethylformamide (DMF)36.7High
Dimethyl Sulfoxide (DMSO)46.7High
Acetonitrile37.5Moderate
Tetrahydrofuran (THF)7.6Low
Ethanol24.6Very Low (for S-N-Ar)

This table illustrates the general effect of solvents on the rate of S-N-Ar reactions and is for comparative purposes.

The reaction temperature for the etherification is typically in the range of 50 to 100 °C, and the reaction is often complete within 1 to 8 hours. wikipedia.org For the catalytic hydrogenation, temperatures can range from room temperature to around 70 °C, depending on the catalyst and pressure used. patsnap.comrsc.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. While specific literature detailing the "green" synthesis of this compound is not extensively available, the principles of green chemistry can be applied to its plausible synthetic pathway. A hypothetical, yet chemically sound, three-step synthesis is outlined below, with a focus on how each step can be designed to be more environmentally benign.

A plausible synthetic route for this compound involves:

Etherification of a 4-hydroxybenzoic acid derivative.

Nitration of the resulting ether.

Reduction of the nitro group to an amine.

Each of these steps can be analyzed through the lens of green chemistry.

Atom Economy and Reaction Media in Etherification

The initial step would likely involve the synthesis of 4-(2,2-difluoroethoxy)benzoic acid. A common method for such etherification is the Williamson ether synthesis. To align with green chemistry principles, the choice of starting materials, solvent, and catalyst is critical. For instance, using a phase-transfer catalyst can enhance the reaction rate and allow for the use of more environmentally friendly solvents, such as water or superheated water, instead of volatile organic compounds (VOCs).

Improving the atom economy is another key aspect. The reaction should be designed to incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Green Chemistry PrincipleApplication in EtherificationPotential Improvement
Use of Safer Solvents Replacing traditional polar aprotic solvents (e.g., DMF, DMSO) with greener alternatives.Employing water, ionic liquids, or supercritical CO2 as the reaction medium.
Catalysis Utilizing a phase-transfer catalyst to facilitate the reaction between an aqueous and an organic phase.Development of recyclable and highly efficient catalysts to reduce catalyst loading and waste.
Atom Economy Maximizing the incorporation of starting material atoms into the product.Choosing reagents that lead to byproducts that are non-toxic and easily separable, or ideally, have value.

Regioselectivity and Alternative Reagents in Nitration

The second step would be the nitration of 4-(2,2-difluoroethoxy)benzoic acid to introduce a nitro group at the 3-position. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste.

Green Chemistry PrincipleApplication in NitrationPotential Improvement
Catalysis Use of solid acid catalysts (e.g., zeolites, clays) to replace corrosive liquid acids.Designing catalysts that can be easily recovered and reused, and that offer high selectivity for the desired isomer.
Alternative Reagents Employing milder and more selective nitrating agents, such as dinitrogen pentoxide or nitrate (B79036) salts in the presence of a catalyst.Development of in-situ generation of the nitrating species to avoid storage of hazardous materials.
Prevention of Waste High regioselectivity to minimize the formation of byproducts.Optimizing reaction conditions (temperature, reaction time) to maximize the yield of the desired product.

Catalytic Reduction and Benign Byproducts

The final step is the reduction of the 3-nitro-4-(2,2-difluoroethoxy)benzoic acid to the target molecule, this compound. A classic green chemistry approach for this transformation is catalytic hydrogenation. This method is highly efficient and produces water as the only byproduct, which is a significant improvement over stoichiometric reducing agents like iron or tin in acidic media, which generate large amounts of metallic waste.

The choice of catalyst and reaction conditions can be further optimized to enhance the greenness of the process. For instance, using a highly active and selective catalyst can reduce the reaction time and temperature, thus saving energy. The use of hydrogen as a reductant is also highly atom-economical.

Green Chemistry PrincipleApplication in ReductionPotential Improvement
Catalysis Employing heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas.Development of more robust and poison-resistant catalysts. Use of transfer hydrogenation with safer hydrogen donors.
Atom Economy The reduction of a nitro group to an amine using H2 has a high atom economy.The primary byproduct is water, which is environmentally benign.
Energy Efficiency Optimizing catalyst activity to allow for lower reaction temperatures and pressures.Exploring flow chemistry setups for better heat and mass transfer, leading to improved energy efficiency and safety.

Advanced Chemical Transformations and Reactivity Profiling

Derivatization Reactions of the Amino Moiety

The amino group in 3-Amino-4-(2,2-difluoroethoxy)benzoic acid is a primary nucleophilic site, readily participating in various reactions to form a diverse range of derivatives.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. google.comnih.gov This reaction is fundamental for the introduction of amide functionalities. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. nih.gov The general acylation of aminobenzoic acids is a well-established transformation. google.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation and Arylation: N-alkylation and N-arylation of the amino group introduce alkyl and aryl substituents, respectively. While direct alkylation can sometimes lead to overalkylation, reductive amination offers a more controlled approach. The arylation of amino acid esters is a known process, often employing metal-catalyzed cross-coupling reactions. researchgate.netpsu.edunih.gov For example, the Buchwald-Hartwig amination could be employed to introduce aryl groups. These modifications are crucial for tuning the electronic and steric properties of the molecule.

Table 1: Representative Derivatization Reactions of the Amino Moiety Note: The following table includes generalized reactions and examples from analogous compounds due to limited specific data for this compound.

Reaction TypeReagent/CatalystProduct Type
AcylationAcetic Anhydride/Pyridine (B92270)N-acetyl derivative
AlkylationAlkyl Halide/BaseN-alkyl derivative
ArylationAryl Halide/Pd or Cu catalystN-aryl derivative

The presence of the amino and carboxylic acid groups in a meta relationship on the benzene (B151609) ring makes this compound a key precursor for the synthesis of various fused heterocyclic systems.

Quinazolines: Quinazolines and their derivatives can be synthesized from anthranilic acid (2-aminobenzoic acid) and its analogs. organic-chemistry.orgscielo.brnih.govresearchgate.net While the subject molecule is a 3-amino isomer, its derivatives can potentially undergo cyclization reactions with appropriate reagents to form quinazoline-like structures. For example, reaction with a one-carbon synthon like formamide (B127407) or a nitrile could lead to the formation of a quinazolinone ring system. scielo.br

Benzoxazines: The synthesis of benzoxazines often involves the reaction of a phenol (B47542) with an amine and formaldehyde. mdpi.com However, derivatives of aminobenzoic acids can also be utilized in the formation of related heterocyclic structures. For instance, after reduction of the carboxylic acid to an alcohol, the resulting amino-benzyl alcohol could be a precursor for benzoxazine (B1645224) synthesis. The synthesis of 8-amino-1,4-benzoxazine derivatives has been reported, highlighting the utility of amino-aromatic compounds in constructing these heterocycles. nih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives Note: This table outlines potential synthetic pathways based on general heterocyclic chemistry principles.

Heterocyclic SystemPotential Precursor Derived From Target MoleculeKey Reagents for Cyclization
QuinazolinoneThe target molecule or its amide derivativeFormamide, Nitriles, Phosgene derivatives
BenzoxazineReduction product (3-amino-4-(2,2-difluoroethoxy)phenyl)methanolAldehydes/Ketones

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is another key site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. acs.orglibretexts.org For example, reaction with methanol (B129727) and sulfuric acid would yield the methyl ester. bond.edu.au Alternatively, the carboxylic acid can be activated, for instance by conversion to an acyl chloride, followed by reaction with an alcohol.

Amidation: Amidation of the carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Direct amidation can also be catalyzed by reagents like titanium(IV) fluoride (B91410). rsc.org This reaction is fundamental in peptide synthesis and for creating a wide range of amide-containing molecules.

Table 3: Common Transformations of the Carboxylic Acid Functionality Note: The following table includes generalized reactions and examples from analogous compounds.

Reaction TypeReagent/CatalystProduct Type
EsterificationAlcohol/Acid catalyst (e.g., H₂SO₄)Ester
AmidationAmine/Coupling agent (e.g., EDC, DCC)Amide
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride

Decarboxylation, the removal of the carboxylic acid group, can be achieved under certain conditions. For aminobenzoic acids, this reaction can be facilitated by heating, sometimes in the presence of an acid catalyst. researchgate.netgoogle.comcdnsciencepub.com The stability of benzoic acids to decarboxylation can vary significantly with the substitution pattern on the aromatic ring. researchgate.net The decarboxylation of diaminobenzoic acids has also been studied. youtube.com The resulting 2-(2,2-difluoroethoxy)aniline (B3025551) would be a valuable synthetic intermediate.

Reactivity Studies of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and difluoroethoxy groups. The directing effects of these substituents will influence the position of incoming electrophiles. The amino group is a strong activating group and is ortho-, para- directing, while the difluoroethoxy group is also activating and ortho-, para- directing. The carboxylic acid group is a deactivating group and is meta- directing.

The positions ortho and para to the amino group (positions 2 and 5) are the most activated sites for electrophilic attack. libretexts.org Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur predominantly at these positions. The interplay of the directing effects of the three substituents would need to be carefully considered in any synthetic planning.

Electrophilic Aromatic Substitution (EAS) Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the interplay of the three existing substituents: the amino group (-NH2), the difluoroethoxy group (-OCHF2), and the carboxylic acid group (-COOH). Each group exerts a distinct directing influence and either activates or deactivates the aromatic ring towards electrophilic attack.

Amino Group (-NH2): As a powerful activating group, the amino group strongly directs incoming electrophiles to the ortho and para positions. Through resonance, it donates electron density to the ring, stabilizing the carbocation intermediate (the benzenonium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com

Difluoroethoxy Group (-OCHF2): Alkoxy groups are typically activating and ortho, para-directing due to the lone pairs on the oxygen atom that can be donated to the ring via resonance. However, the presence of two electron-withdrawing fluorine atoms on the ethyl group diminishes the electron-donating capacity of the oxygen, making this group less activating than a standard ethoxy or methoxy (B1213986) group.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the intermediates for ortho and para attack. msu.edu

Interactive Table: Analysis of Directing Effects for EAS

PositionInfluence of -NH2 (at C3)Influence of -OCHF2 (at C4)Influence of -COOH (at C1)Net Effect
C2 ortho (Activating)ortho (Weakly Activating)ortho (Deactivating)Favored Site: Strongly activated by the amino group.
C5 meta (Neutral)ortho (Weakly Activating)meta (Deactivating)Disfavored Site: Not strongly activated; meta to the deactivating carboxyl group.
C6 para (Activating)meta (Neutral)para (Deactivating)Favored Site: Strongly activated by the amino group.

Based on this analysis, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur predominantly at the C2 and C6 positions of the benzene ring. msu.edumasterorganicchemistry.com The powerful activation by the amino group overcomes the deactivating influence of the carboxylic acid at these positions.

Nucleophilic Aromatic Substitution (NAS) in Specific Contexts

Nucleophilic aromatic substitution (NAS) is a reaction pathway that typically requires an aromatic ring to be substituted with a good leaving group (such as a halide) and strong electron-withdrawing groups (like -NO2) positioned ortho or para to it. nih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

The structure of this compound is not well-suited for traditional NAS reactions.

Absence of a Leaving Group: The molecule does not possess a conventional leaving group, like a halogen or a sulfonate, on the aromatic ring.

Lack of Strong Activation: While the carboxylic acid group is electron-withdrawing, it is not as potent as a nitro group in activating a ring for NAS. Furthermore, the ring is substituted with electron-donating groups (-NH2 and -OCHF2), which destabilize the negative charge of the Meisenheimer complex, thereby inhibiting the reaction.

Therefore, under standard NAS conditions, this compound is expected to be unreactive. Specific contexts, such as high-temperature reactions or metal-catalyzed processes, might induce substitution, but these would represent non-classical pathways rather than conventional NAS mechanisms.

Stability and Reactivity of the Difluoroethoxy Group

Behavior under Acidic and Basic Conditions

The stability of the difluoroethoxy ether linkage (-O-CHF2) is significantly influenced by the electronic effects of the attached fluorine atoms.

Under Acidic Conditions: Ethers can be cleaved under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack. The electron-withdrawing nature of the two fluorine atoms in the difluoroethoxy group reduces the basicity of the ether oxygen. This makes the oxygen less available for protonation, which is the initial, rate-limiting step in acid-catalyzed ether cleavage. Consequently, the difluoroethoxy group is considerably more stable under acidic conditions compared to non-fluorinated analogues like methoxy or ethoxy groups. beilstein-journals.orgnih.gov Studies on similar fluorinated alkoxy groups have shown that they are more resistant to hydrolysis in acidic media. nih.gov Prodrugs containing various linkers have also demonstrated greater stability at acidic pH compared to basic pH. nih.gov

Under Basic Conditions: The difluoroethoxy group is generally stable under basic conditions. Ether linkages are typically inert to bases, as there is no acidic proton to be removed and the components (alkoxide and alkyl group) are poor leaving groups. The presence of fluorine atoms does not introduce a pathway for base-mediated degradation of the ether bond itself. Studies have confirmed that related fluorinated acetal (B89532) protecting groups are stable to basic conditions commonly used in organic synthesis. beilstein-journals.org

Interactive Table: Stability Profile of the Difluoroethoxy Group

ConditionReactivity
Strong Acid Relatively Stable: The electron-withdrawing fluorine atoms decrease the basicity of the ether oxygen, slowing the initial protonation step required for cleavage. More stable than corresponding non-fluorinated ethers. beilstein-journals.orgnih.gov
Strong Base Stable: Ether linkages are generally unreactive towards bases. No viable reaction pathway for cleavage exists under these conditions. beilstein-journals.org
Neutral (pH 7.4) Stable: Prodrugs with related structures show significant stability at physiological pH. nih.gov

Fluorine-Specific Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally stable and generally unreactive. cas.cn Consequently, the C-F bonds within the difluoroethoxy group of this compound are inert under most conventional reaction conditions.

However, recent advancements in synthetic chemistry have enabled the activation and transformation of C-F bonds, which were previously considered unassailable. These modern methods could potentially be applied to modify the difluoroethoxy group:

Transition-Metal Catalysis: Certain transition metal complexes, particularly those based on nickel, can mediate the cleavage of C-F bonds, allowing for cross-coupling reactions to form new C-C, C-N, or C-Si bonds. springernature.com Silyl-containing reagents are often used in these transformations due to the high thermodynamic driving force of forming a strong Si-F bond. springernature.com

Visible Light Photoredox Catalysis: This technique uses a photocatalyst that, upon absorbing light, can engage in a single-electron transfer (SET) with a fluoro-organic substrate. nih.gov This process can generate a radical anion, which then expels a fluoride ion to create a carbon-centered radical. This radical can then participate in subsequent bond-forming reactions. The presence of electron-withdrawing groups can make a substrate more receptive to this type of C-F bond cleavage. nih.govresearchgate.net

Intramolecular S_N2 Reactions: While intermolecular S_N2 displacement of fluoride is very difficult, intramolecular reactions can be more feasible. If a nucleophile is positioned correctly within a molecule, it can displace a fluoride ion through a cyclization reaction, a phenomenon known as the proximity effect. cas.cn

While these methods represent potential pathways for the transformation of the C-F bonds in the difluoroethoxy group, such reactions would require highly specific and specialized conditions and have not been reported for this particular molecule.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Assignments

Predicted 1D NMR data provides insight into the chemical environment of the hydrogen, carbon, and fluorine atoms within the 3-Amino-4-(2,2-difluoroethoxy)benzoic acid molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the difluoroethoxy group, and the amine and carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy group protons would appear as a triplet, coupled to the fluorine atoms. The difluoromethyl group would present as a triplet of triplets due to coupling with both the adjacent methylene (B1212753) protons and the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical downfield region, with their chemical shifts influenced by the electron-donating amino and difluoroethoxy groups and the electron-withdrawing carboxylic acid group. The carbons of the difluoroethoxy group would also have characteristic chemical shifts, with the carbon bonded to the fluorine atoms showing a distinct triplet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms of the difluoroethoxy group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹H NMR Data

Chemical Shift (ppm) Multiplicity Assignment
Predicted Value Predicted Multiplicity Aromatic CH
Predicted Value Predicted Multiplicity Aromatic CH
Predicted Value Predicted Multiplicity Aromatic CH
Predicted Value Triplet -OCH₂CF₂H
Predicted Value Triplet of Triplets -OCH₂CF₂H
Predicted Value Broad Singlet -NH₂

Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment
Predicted Value -COOH
Predicted Value Aromatic C-NH₂
Predicted Value Aromatic C-O
Predicted Value Aromatic CH
Predicted Value Aromatic CH
Predicted Value Aromatic C-COOH
Predicted Value Aromatic CH
Predicted Value -OCH₂CF₂H

Predicted ¹⁹F NMR Data

Chemical Shift (ppm) Multiplicity Assignment

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity between the aromatic protons and the coupling between the methylene and difluoromethyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the placement of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons of the amino, difluoroethoxy, and carboxylic acid groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing information about the spatial arrangement of the substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS would be used to determine the exact mass of the molecular ion. This high-precision measurement would allow for the unambiguous determination of the elemental formula, C₉H₉F₂NO₃, confirming the presence and number of each element in the molecule.

Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ Calculated Value

Fragmentation Pathways and Structural Information

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragmentation pathways would include the loss of the carboxylic acid group (as CO₂ or COOH), cleavage of the ether bond, and fragmentation of the difluoroethoxy side chain. Analysis of these fragments would provide further confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, ether, and aromatic functionalities, as well as the carbon-fluorine bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
3400-3200 N-H Stretching (Amine)
3300-2500 O-H Stretching (Carboxylic Acid)
1700-1680 C=O Stretching (Carboxylic Acid)
1620-1580 C=C Stretching (Aromatic)
1250-1000 C-O Stretching (Ether)

Advanced X-ray Crystallographic Analysis

As of the latest available data, detailed X-ray crystallographic studies for this compound have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, a definitive determination of its solid-state molecular structure and an in-depth analysis of its crystal packing and intermolecular interactions based on experimental single-crystal X-ray diffraction data are not possible at this time.

The following subsections outline the type of information that would be obtained from such an analysis, should the data become available in the future.

Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would offer valuable insights into the geometry and conformation of the molecule in the solid state.

Hypothetical Data Table Based on Similar Structures:

For illustrative purposes, the table below presents a hypothetical set of crystallographic data, which one might expect for a compound of this nature. It is crucial to note that this data is not based on experimental results for this compound and is purely speculative.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)875.4
Z4

Intermolecular Interactions and Crystal Packing Motifs

Analysis of the crystal structure would reveal the various intermolecular forces that govern the packing of the molecules in the crystalline lattice. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility. Key interactions would likely include hydrogen bonding involving the carboxylic acid and amino groups, as well as potential dipole-dipole interactions arising from the difluoroethoxy group.

The arrangement of molecules in the crystal, or crystal packing, would be described, identifying any characteristic motifs such as dimers, chains, or sheets formed through these intermolecular interactions.

Without experimental data, a definitive description of these features for this compound remains an area for future research.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid would be determined. This process yields key structural parameters.

Hypothetical Optimized Geometry Parameters This table is illustrative and not based on published data.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.39 - 1.41
C-N ~1.38
C-O (ether) ~1.37
C-C (carboxyl) ~1.51
O-C-O (carboxyl) ~123

Frequency calculations performed on the optimized structure would confirm it as a true energy minimum (no imaginary frequencies) and provide theoretical vibrational frequencies that could be compared with experimental infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Illustrative FMO Energy Values This table is for conceptual purposes only.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

A smaller energy gap would suggest higher reactivity for this compound. The distribution of HOMO and LUMO densities across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface.

Regions of negative potential (typically colored red to yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carboxyl and ethoxy groups, as well as the nitrogen of the amino group. Regions of positive potential (blue) are electron-deficient and are targets for nucleophiles, expected near the hydrogen atoms of the amino and carboxylic acid groups.

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible 2,2-difluoroethoxy group necessitates a thorough conformational analysis. By systematically rotating the dihedral angles of this side chain and the carboxylic acid group, a potential energy surface (PES) can be generated. This map reveals the relative energies of different conformers and the energy barriers between them. Such an analysis would identify the most stable conformer(s) of the molecule in the gas phase and could be extended to model solvent effects.

Computational Studies of Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions.

Transition State Elucidation

Should this compound be involved in a chemical reaction, for instance, an esterification or amidation at its carboxylic acid group, DFT calculations could be employed to locate the transition state structure. A transition state is an energy maximum along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. Determining the structure and energy of the transition state allows for the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility.

Energetic Profiles of Key Chemical Transformations

Currently, there are no published studies detailing the energetic profiles of key chemical transformations involving this compound. Research in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and determine the energy barriers and thermodynamics of transformations. Key transformations for this molecule could include, but are not limited to, reactions involving the amino group (e.g., acylation, alkylation), the carboxylic acid group (e.g., esterification, amide formation), and potential reactions of the difluoroethoxy group.

Without experimental or computational data, it is not possible to provide a data table or a detailed discussion on the energetic profiles of these potential transformations.

Derivation of Molecular Descriptors for Structure-Reactivity Relationships

The derivation of molecular descriptors is a critical component of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These descriptors, which can be calculated using computational methods, quantify various aspects of a molecule's structure and are used to predict its biological activity or physical properties.

For this compound, a range of molecular descriptors could be theoretically calculated to build structure-reactivity relationships. These descriptors typically fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecular size and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment).

While the theoretical classes of descriptors are well-established, no specific studies have been found that calculate and apply these descriptors to build predictive models for the reactivity or activity of this compound or its derivatives. Consequently, a data table of derived molecular descriptors and their correlation to reactivity cannot be provided.

Design and Synthesis of Analogues and Derivatives Based on the 3 Amino 4 2,2 Difluoroethoxy Benzoic Acid Scaffold

Strategic Modifications of the Amino Group

Acylation: The amino group can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This transformation is fundamental in drug design for introducing diverse substituents and modulating physicochemical properties. For instance, reacting the parent scaffold with various acyl chlorides (R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acyl derivatives.

Alkylation: N-alkylation introduces alkyl groups to the amino function, which can alter lipophilicity and steric hindrance. Direct alkylation of aromatic amines with alkyl halides can be challenging due to potential over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.orgjove.com To achieve selective mono-N-alkylation, methods employing cesium carbonate in DMF or ruthenium-based catalysts via the "borrowing hydrogen" strategy with alcohols have been developed. rsc.orgnih.gov The borrowing hydrogen approach is an atom-efficient method where an alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

Sulfonylation: Reacting the amino group with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This modification replaces a basic amine with a non-basic, acidic N-H group (pKa ~9–10), which can act as a hydrogen bond donor. drughunter.com Sulfonamides are known to increase lipophilicity and metabolic stability compared to the parent amine. drughunter.com

Modification TypeGeneral Reaction SchemeReagents and ConditionsResulting Functional Group
Acylation Scaffold-NH₂ + R-COClPyridine or Et₃N, Solvent (e.g., DCM, THF)Amide (Scaffold-NH-CO-R)
Alkylation Scaffold-NH₂ + R-X (or R-OH)Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) or Ru-catalyst for alcoholsSecondary Amine (Scaffold-NH-R)
Sulfonylation Scaffold-NH₂ + R-SO₂ClPyridine or aqueous baseSulfonamide (Scaffold-NH-SO₂-R)

Variations at the Carboxylic Acid Functionality

The carboxylic acid group is a key pharmacophoric element, often involved in critical binding interactions through hydrogen bonding and ionic bonds. stereoelectronics.org However, its acidic nature can limit membrane permeability and oral bioavailability. nih.govresearchgate.net Therefore, its modification or replacement with bioisosteres is a common strategy in medicinal chemistry. researchgate.netnih.gov

Esterification and Amidation: The most common derivatizations are the formation of esters and amides. Esterification can be achieved through Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with alkyl halides under basic conditions. Amidation involves activating the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) before adding an amine. researchgate.netrsc.org These derivatives serve as prodrugs or as analogues to probe the importance of the acidic proton and the carbonyl oxygen in target binding. stereoelectronics.org

Bioisosteric Replacement: To mitigate issues associated with the carboxylic acid moiety while retaining its essential binding functions, various bioisosteres can be employed. nih.gov These are functional groups with similar physicochemical properties that can produce broadly similar biological effects. nih.gov Commonly used carboxylic acid bioisosteres include:

Tetrazoles: 5-substituted 1H-tetrazoles are among the most widely used non-classical bioisosteres, exhibiting acidity comparable to carboxylic acids (pKa ~4.5-4.9). drughunter.com

Sulfonamides: As mentioned, acyl sulfonamides (R-CO-NH-SO₂-R') can also mimic the acidic properties and hydrogen bonding pattern of carboxylic acids.

Hydroxamic Acids: This functional group is often used for its metal-chelating properties but can also serve as a carboxylic acid bioisostere. nih.gov

Hydroxyisoxazoles: These heterocycles are another class of well-established bioisosteric replacements for carboxylic acids. wiley-vch.de

Modification/ReplacementStructureKey Features
Ester Scaffold-COORMasks acidity, increases lipophilicity, potential prodrug.
Amide Scaffold-CONHRNeutral, stable, alters H-bonding profile.
Tetrazole Scaffold-CN₄HAcidic (similar pKa to COOH), metabolically stable. drughunter.com
Hydroxamic Acid Scaffold-CONHOHAcidic, potential metal chelator. nih.gov

Introduction of Substituents on the Aromatic Ring

The aromatic ring of the scaffold has two available positions for electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three existing substituents: the amino group (-NH₂), the difluoroethoxy group (-OCHF₂), and the carboxylic acid group (-COOH). The strongly activating ortho, para-directing -NH₂ and -OCHF₂ groups will dominate over the deactivating, meta-directing -COOH group. msu.edu

Halogenation: Halogens such as chlorine, bromine, or iodine can be introduced onto the aromatic ring via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Given the activating nature of the amino and alkoxy groups, these reactions typically proceed under mild conditions. For example, bromination can be achieved using bromine in a suitable solvent, often with a Lewis acid catalyst like FeBr₃. youtube.com The substitution is expected to occur at the position ortho to the amino group (C-2) or ortho to the difluoroethoxy group (C-5), with steric hindrance and electronic factors influencing the product ratio.

Nitration: Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group that can serve as a precursor for other functionalities (e.g., reduction to an amine). The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. acs.orgtruman.edu The powerful activating effects of the -NH₂ and -OCHF₂ groups direct the incoming electrophile (NO₂⁺) to the positions ortho and para relative to them. The carboxylic acid directs meta, reinforcing the substitution at the C-5 position. testbook.comquora.com Careful control of reaction conditions is necessary to avoid side reactions or over-nitration. truman.edu

Alterations to the Difluoroethoxy Moiety

The difluoroethoxy group significantly impacts the molecule's lipophilicity, metabolic stability, and conformation. Altering this group can fine-tune these properties.

Chain Length Variation: Analogues can be synthesized with different fluoroalkoxy chains (e.g., -OCH₂F, -OCF₃, -OCH₂CF₃). The synthesis of these analogues typically involves the nucleophilic substitution of a precursor molecule, such as 3-amino-4-hydroxybenzoic acid, with the corresponding fluoroalkyl halide (e.g., ClCH₂CF₃) under basic conditions.

Bioisosteric Replacement: The difluoroethoxy group itself can be replaced with other moieties that mimic its steric and electronic properties. Potential replacements could include small alkyl chains, cyclopropylmethoxy, or other fluorinated alkyl groups to modulate the local dipole and metabolic stability. The synthesis would start from a common intermediate and diverge with the introduction of the desired side chain.

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the structure-activity relationships (SAR) around the 3-amino-4-(2,2-difluoroethoxy)benzoic acid scaffold, combinatorial chemistry provides a powerful tool for generating large libraries of related compounds. nih.gov

The "split-and-pool" synthesis method is a common strategy. rsc.org In this approach, the core scaffold is attached to a solid support (see section 6.6). The resin beads are then split into multiple portions, with each portion undergoing a different reaction (e.g., acylation of the amino group with a different acyl chloride). The portions are then pooled, mixed, and split again for the next diversification step. This process allows for the exponential generation of a large number of unique compounds in a systematic manner. For example, using 10 different building blocks at the amino group and 10 different building blocks at the carboxylic acid function would generate a library of 100 distinct compounds.

Solid-Phase Synthesis Techniques for Derivatization

Solid-phase organic synthesis (SPOS) is highly amenable to the derivatization of the this compound scaffold and is often used in conjunction with combinatorial approaches. nih.gov The primary advantage of SPOS is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product.

The scaffold is typically anchored to a solid support, such as Wang resin, via an ester linkage with its carboxylic acid group. mdpi.org This immobilization leaves the amino group and the aromatic ring free for subsequent chemical modifications.

A typical solid-phase synthesis workflow would be:

Immobilization: The carboxylic acid of the scaffold is coupled to a hydroxyl-functionalized resin (e.g., Wang resin) using a coupling agent like diisopropylcarbodiimide (DIC). mdpi.org

Derivatization: The resin-bound scaffold is subjected to various reactions. For example, the amino group can be acylated or sulfonated. The aromatic ring can undergo substitutions like halogenation, provided the resin and linker are stable to the reaction conditions.

Cleavage: Once all desired modifications are complete, the final compound is cleaved from the resin. For a Wang resin, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA), which regenerates the carboxylic acid functionality. mdpi.org

This approach facilitates the rapid and parallel synthesis of a library of analogues, where diversity is introduced at the amino group and/or the aromatic ring, while the carboxylic acid is regenerated in the final step.

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block (Synthon)

In the realm of organic synthesis, 3-Amino-4-(2,2-difluoroethoxy)benzoic acid can be regarded as a versatile synthon, or synthetic building block. Its utility stems from the presence of the amine and carboxylic acid groups, which can undergo a wide array of chemical transformations. The ortho-relationship of the amino and the difluoroethoxy groups further influences its reactivity and the types of molecular architectures that can be constructed.

The arrangement of the amino and ether functionalities on the benzene (B151609) ring makes this compound a promising precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile, while the carboxylic acid can be converted into other functional groups or participate directly in cyclization reactions.

One of the most analogous and well-documented applications for similar compounds, such as 3-amino-4-hydroxybenzoic acid, is in the synthesis of polybenzoxazoles (PBOs). mdpi.comresearchgate.net By analogy, it is conceivable that this compound could serve as a monomer for the synthesis of fluorinated polybenzoxazoles. The synthesis would likely proceed through a polycondensation reaction, where the amino and carboxylic acid groups react to form a polyamide precursor, which then undergoes thermal or chemical cyclodehydration to form the polybenzoxazole structure. The incorporation of the difluoroethoxy group is expected to enhance the properties of the resulting polymer.

The general reaction pathway for the formation of a benzoxazole (B165842) ring from an ortho-amino-alkoxy benzoic acid derivative would involve an intramolecular cyclization, often promoted by dehydrating agents or high temperatures. The presence of the difluoroethoxy group could influence the reaction conditions required for this transformation.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Aminobenzoic acids are known to participate in various MCRs to generate diverse heterocyclic scaffolds. nih.gov Given its structure, this compound could potentially be employed in MCRs to access novel, highly functionalized molecules.

For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or participate in other named MCRs to form complex heterocyclic structures. The carboxylic acid and the difluoroethoxy group would then be incorporated into the final product, imparting specific properties. The steric and electronic effects of the difluoroethoxy group would likely play a significant role in the regioselectivity and stereoselectivity of such reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic System Potential Synthetic Route Key Reactants
Benzoxazinones Intramolecular cyclization -
Quinolines Condensation with 1,3-dicarbonyl compounds β-ketoesters, malonic esters
Acridines Cyclocondensation with aldehydes Aromatic aldehydes

This table is illustrative and based on the known reactivity of analogous aminobenzoic acids.

Incorporation into Advanced Molecular Architectures

The unique substitution pattern of this compound makes it an attractive candidate for incorporation into more complex and advanced molecular architectures. The presence of the fluorinated alkyl chain can be leveraged to introduce specific physicochemical properties into larger molecules.

Fluorination is a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.com The difluoroethoxy group in this compound can therefore be used to fine-tune the characteristics of a target molecule. For example, in the design of bioactive compounds, this moiety could enhance membrane permeability or block metabolic degradation pathways.

Furthermore, the rigid aromatic core combined with the flexible, fluorinated side chain could be utilized in the design of liquid crystals or other ordered materials. The interplay between the hydrogen-bonding capabilities of the amino and carboxylic acid groups and the fluorophilic interactions of the difluoroethoxy group could lead to the formation of unique supramolecular assemblies.

Potential in Polymer Chemistry or Functional Materials Development

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for step-growth polymerization. Its incorporation into polymers could lead to materials with enhanced thermal, mechanical, and dielectric properties.

As previously mentioned, a significant potential application lies in the synthesis of fluorinated polybenzoxazoles. Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants. researchgate.netresearchgate.net The introduction of the difluoroethoxy group into the PBO backbone could lead to polymers with improved solubility in organic solvents, facilitating their processing into films and fibers. researchgate.netresearchgate.net Additionally, the fluorine content is expected to lower the dielectric constant of the material, making it a candidate for applications in microelectronics as an insulating layer. mdpi.com

Beyond polybenzoxazoles, this monomer could be used to synthesize a variety of other high-performance polymers, such as polyamides and polyimides. In each case, the difluoroethoxy group would be expected to impart desirable properties to the final material.

Table 2: Predicted Property Enhancements in Polymers Incorporating this compound

Polymer Type Expected Property Enhancement Potential Application
Polybenzoxazole Increased thermal stability, lower dielectric constant, improved solubility Microelectronics, aerospace components
Polyamide Enhanced thermal resistance, reduced moisture absorption High-performance fibers, engineering plastics

This table presents hypothetical enhancements based on established principles of fluorine incorporation in polymers.

Future Research Directions and Academic Prospects

Exploration of Unconventional Synthetic Pathways

While classical synthetic routes to substituted benzoic acids are well-established, future research could focus on developing more efficient, selective, and sustainable methods for the synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid and its analogs. An area of particular interest is the late-stage functionalization of readily available precursors.

One promising avenue is the exploration of palladium-catalyzed C-H activation and functionalization. Recent advancements have demonstrated the potential for palladium(II)-catalyzed meta-C–H bromination and chlorination of aniline (B41778) and benzoic acid derivatives. rsc.orgrsc.org This represents an unconventional approach that could be adapted for the targeted halogenation of the aromatic ring in precursors to this compound, thereby enabling the introduction of additional substituents at positions that are not easily accessible through traditional electrophilic aromatic substitution. rsc.orgrsc.org Such methods could provide a more direct and atom-economical route to novel derivatives with potentially enhanced properties.

Further research could also investigate novel methods for introducing the 2,2-difluoroethoxy group. This could involve the development of new difluoroethylating reagents or the use of innovative catalytic systems to facilitate the etherification of a precursor phenol (B47542) under milder conditions.

Application of Emerging Spectroscopic and Analytical Techniques

The structural elucidation and purity assessment of this compound and its derivatives would benefit significantly from the application of emerging spectroscopic and analytical techniques. Given the presence of fluorine atoms, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.

Recent developments in ¹⁹F NMR methodology have enabled the structural determination of fluorinated compounds in complex mixtures without the need for separation or the use of authentic standards. rsc.orgresearchgate.net This "¹⁹F-centered NMR analysis" leverages the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus to provide detailed structural information. rsc.orgresearchgate.net Future studies could employ advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, to unambiguously assign all proton, carbon, and fluorine signals, providing a complete picture of the molecular structure.

In addition to NMR, other advanced techniques could be employed:

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and identify potential byproducts or metabolites in reaction mixtures.

Infrared (IR) Spectroscopy: To probe the characteristic vibrational frequencies of the C-F bonds within the difluoroethoxy group. numberanalytics.com

Combined Spectroscopic and Chromatographic Approaches: The coupling of techniques like liquid chromatography with mass spectrometry (LC-MS) and ¹⁹F NMR can provide a comprehensive analysis of the purity and degradation pathways of fluorinated compounds. nih.gov

A summary of potential advanced analytical techniques is presented in the table below.

TechniqueApplication for this compoundPotential Insights
¹⁹F NMR Spectroscopy Structural elucidation and purity analysisDirect detection of fluorine environments, quantification in mixtures, structural confirmation of derivatives. rsc.orgresearchgate.netnumberanalytics.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Molecular formula determinationUnambiguous confirmation of elemental composition, identification of trace impurities and reaction byproducts.
Hyphenated Techniques (e.g., LC-MS, GC-MS) Separation and identification of complex mixturesAnalysis of reaction kinetics, identification of intermediates, and characterization of degradation products. nih.gov

Broadening the Scope of Chemical Transformations and Reaction Discovery

The functional groups present in this compound provide multiple handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research should focus on exploring both known and novel reactions to expand the chemical space accessible from this core structure.

The amino group is a versatile functional group that can undergo a variety of reactions, including:

Diazotization: Followed by Sandmeyer or related reactions to introduce a wide range of substituents such as halogens, cyano, or hydroxyl groups.

Acylation and Sulfonylation: To form amides and sulfonamides, which can significantly alter the biological and material properties of the molecule.

N-Alkylation and N-Arylation: To introduce further diversity at the nitrogen atom.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. byjus.com However, in acidic media, the formation of an anilinium ion can direct substitution to the meta position. chemistrysteps.com Exploring the regioselectivity of reactions like halogenation and sulfonation under different conditions could lead to a variety of substituted products. byjus.comchemistrysteps.com

The carboxylic acid group can be converted into a range of other functional groups, for instance:

Esters: By reaction with various alcohols.

Amides: Through coupling with a diverse set of amines.

Acid chlorides: Which are reactive intermediates for further transformations.

Reduction: To the corresponding alcohol.

Furthermore, the reactivity of the aromatic ring itself can be further explored. As mentioned, palladium-catalyzed C-H functionalization could be used to introduce substituents at the meta position relative to the amino group, a transformation that is challenging to achieve through classical methods. rsc.orgrsc.org

Predictive Modeling Guiding Experimental Research

Computational chemistry and predictive modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, these approaches can be used to guide and rationalize experimental investigations, saving time and resources.

Quantum Chemical Calculations:

Reaction Pathway Prediction: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and transformation of the molecule. nih.gov This can help in understanding reaction mechanisms and predicting the feasibility of novel synthetic routes.

Spectroscopic Prediction: Computational methods can be employed to predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F), which can aid in the structural elucidation of new compounds. nih.govresearchgate.net

Structure-Based Design and QSAR:

In Silico Docking: If the molecule is being investigated for potential biological activity, molecular docking studies can predict its binding affinity and orientation within the active site of a target protein. mdpi.comstmjournals.com This can guide the design of more potent derivatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By building computational models based on a series of related compounds, it is possible to predict the biological activity or physical properties of new, unsynthesized derivatives. nih.gov For example, QSAR models have been used to predict the metabolic fate of substituted benzoic acids. nih.gov

The integration of these predictive modeling techniques with experimental work will be crucial for the efficient exploration of the chemical potential of this compound and its derivatives.

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid to achieve high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. Starting with halogenated benzoic acid derivatives (e.g., bromo or nitro precursors), the 2,2-difluoroethoxy group is introduced via reaction with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Key steps include:

  • Catalyst Use: Palladium catalysts (e.g., Pd/C) for hydrogenation to reduce nitro groups to amines .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and purity .
  • Purification: Recrystallization or column chromatography to isolate the final product. Yield optimization requires controlled stoichiometry and inert atmospheres to prevent side reactions.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., amine, difluoroethoxy) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₈F₂NO₃) and detects isotopic patterns .
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Collision Cross-Section (CCS) Prediction: Mass spectrometry-derived CCS values (e.g., 154.7 Ų for [M+H]⁺) aid in distinguishing structural isomers .

Q. How do the functional groups in this compound influence its chemical reactivity?

Methodological Answer:

  • Carboxylic Acid (-COOH): Enables salt formation (e.g., with amines) and esterification for prodrug design .
  • Amino Group (-NH₂): Participates in diazotization or Schiff base formation for bioconjugation .
  • 2,2-Difluoroethoxy Group (-OCH₂CF₂): Enhances lipophilicity and metabolic stability. Fluorine atoms increase electronegativity, directing electrophilic substitution to the aromatic ring .

Advanced Research Questions

Q. What reaction mechanisms underpin structural modifications of this compound for derivative synthesis?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing carboxylic acid and difluoroethoxy groups activate the ring for substitutions (e.g., halogenation at specific positions) .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce biaryl motifs .
  • Reductive Amination: Conversion of nitro precursors to amines via hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate) .

Q. How can computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding affinities with target proteins (e.g., enzymes like COX-2) using software like AutoDock Vina. The difluoroethoxy group may occupy hydrophobic pockets .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., fluorine electronegativity) with biological activity (e.g., anti-inflammatory potency) .
  • Physicochemical Profiling: Predict logP (lipophilicity) and CCS values to optimize bioavailability .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Strategies include:

  • Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor studies) .
  • Purity Validation: Ensure >95% purity via HPLC and LC-MS to exclude confounding byproducts .
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise .

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Reactant of Route 1
3-Amino-4-(2,2-difluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(2,2-difluoroethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.